molecular formula C9H13BrN2O2S B1373973 5-Bromo-N-tert-butylpyridine-3-sulfonamide CAS No. 911111-80-3

5-Bromo-N-tert-butylpyridine-3-sulfonamide

Cat. No.: B1373973
CAS No.: 911111-80-3
M. Wt: 293.18 g/mol
InChI Key: QODSUIGCUNEDQA-UHFFFAOYSA-N
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Description

5-Bromo-N-tert-butylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H13BrN2O2S It is a derivative of pyridine, featuring a bromine atom at the 5-position, a tert-butyl group attached to the nitrogen atom, and a sulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-N-tert-butylpyridine-3-sulfonamide involves the reaction of 5-bromopyridine-3-sulfonyl chloride with tert-butylamine. The reaction is typically carried out in pyridine as a solvent at low temperatures (0°C) and then gradually warmed to room temperature. The mixture is then heated to 40°C for several hours to complete the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This approach allows for better control over reaction conditions and the management of impurities, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-tert-butylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-N-tert-butylpyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-tert-butylpyridine-3-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-ethylpyridine-3-sulfonamide
  • 5-Bromo-N-methylpyridine-3-sulfonamide
  • 5-Chloro-N-tert-butylpyridine-3-sulfonamide

Uniqueness

5-Bromo-N-tert-butylpyridine-3-sulfonamide is unique due to the presence of the tert-butyl group, which can enhance its steric properties and influence its reactivity compared to similar compounds. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-N-tert-butylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-9(2,3)12-15(13,14)8-4-7(10)5-11-6-8/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODSUIGCUNEDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911111-80-3
Record name 5-Bromo-N-tert-butylpyridine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Prepared by general procedure III from 5-bromo-pyridine-3-sulfonyl chloride (Example B.2 step 2) (500 mg, 2 mmol) and tert-butylamine (1.03 mL, 10 mmol) to give the title compound as a white solid (620 mg, 108%). MS (ISP) 293.0 [(M+H)+], 295.2 [(M+2+H)+]. mp 110° C.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step Two
Yield
108%

Synthesis routes and methods II

Procedure details

To a solution of 5-bromopyridine-3-sulfonyl chloride (5 g, 17 mmol) in pyridine (10 mL) at 0° C. was added tert-butylamine (3.6 mL, 2 equiv., 34 mmol). The reaction mixture was allowed to warm to room temperature and then heated to 40° C. for 14 h. After this time the crude reaction mixture was again cooled to 0° C. and diluted with dilute HCl (0.05M, 40 mL). The reaction was stirred at 0° C. for 30 min and the resulting precipitate collected by filtration. The solid was washed with water and dried to afford the title compound as a yellow solid (2.12 g, 7.3 mmol, 42%). No further purification was required.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
42%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-tert-butylpyridine-3-sulfonamide
Reactant of Route 2
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5-Bromo-N-tert-butylpyridine-3-sulfonamide
Reactant of Route 3
5-Bromo-N-tert-butylpyridine-3-sulfonamide
Reactant of Route 4
5-Bromo-N-tert-butylpyridine-3-sulfonamide

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